molecular formula C7H11F3N2O3S B1456419 1-(Cyanomethyl)pyrrolidin-1-ium trifluoromethanesulfonate CAS No. 573987-48-1

1-(Cyanomethyl)pyrrolidin-1-ium trifluoromethanesulfonate

Cat. No. B1456419
CAS RN: 573987-48-1
M. Wt: 260.24 g/mol
InChI Key: ONSASHBHHZNQQZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-(Cyanomethyl)pyrrolidin-1-ium trifluoromethanesulfonate is C7H11F3N2O3S . Its average mass is 260.234 Da and its monoisotopic mass is 260.044250 Da .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Catalysis and Organic Synthesis

  • Trifluoromethanesulfonic (triflic) acid, closely related to the compound , has been used as an excellent catalyst for inducing cyclisations in organic compounds, leading to the efficient formation of pyrrolidines and polycyclic systems (Haskins & Knight, 2002).
  • Pyridinium salts like 4-Cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate have been synthesized and used for C(sp2)-H difluoromethoxylation of (hetero)arenes, which is significant for the development of pharmacologically relevant compounds (Lin & Prakash, 2022).

Electropolymerization

  • Ionic liquids like 1-ethyl-3-methylimidazolium trifluoromethanesulfonate have been used for electropolymerization, significantly increasing polymerization rate, electrochemical capacity, and electroconductivity (Sekiguchi, Atobe, & Fuchigami, 2002).

Reagent in Organic Synthesis

  • N-substituted pyridinium salts, a category to which our compound of interest belongs, are valuable reagents in organic synthesis. Their structural stability and reactivity make them versatile for various organic reactions (Shapiro et al., 2018).

Asymmetric Synthesis

  • Compounds like (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine have been used as organocatalysts in asymmetric synthesis, demonstrating high efficiency and stereoselectivity (Singh et al., 2013).

Ionic Liquids and Catalysis

  • Nitrile-functionalized pyridinium cations, similar to the compound , have been synthesized and characterized for their use in ionic liquids. These compounds have potential applications in various chemical reactions due to their unique properties (Xie, Guan, Pook, & Gjikaj, 2013).

Safety and Hazards

This compound is associated with several hazard statements: H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, and P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

2-pyrrolidin-1-ium-1-ylacetonitrile;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.CHF3O3S/c7-3-6-8-4-1-2-5-8;2-1(3,4)8(5,6)7/h1-2,4-6H2;(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSASHBHHZNQQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[NH+](C1)CC#N.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Cyanomethyl)pyrrolidin-1-ium trifluoromethanesulfonate
Reactant of Route 2
1-(Cyanomethyl)pyrrolidin-1-ium trifluoromethanesulfonate
Reactant of Route 3
1-(Cyanomethyl)pyrrolidin-1-ium trifluoromethanesulfonate
Reactant of Route 4
1-(Cyanomethyl)pyrrolidin-1-ium trifluoromethanesulfonate
Reactant of Route 5
1-(Cyanomethyl)pyrrolidin-1-ium trifluoromethanesulfonate
Reactant of Route 6
1-(Cyanomethyl)pyrrolidin-1-ium trifluoromethanesulfonate

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